2-(3-Fluorophenyl)pyrimidine-5-boronic acid
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Overview
Description
(2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of (2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include substituted pyrimidines, fluorophenyl derivatives, and various boron-containing compounds .
Scientific Research Applications
(2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. This compound is particularly effective in targeting serine proteases and other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
Uniqueness
(2-(3-Fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C10H8BFN2O2 |
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Molecular Weight |
217.99 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BFN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H |
InChI Key |
SQZPOBBPBMTAMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
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